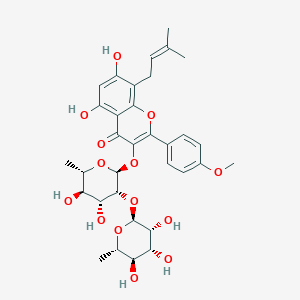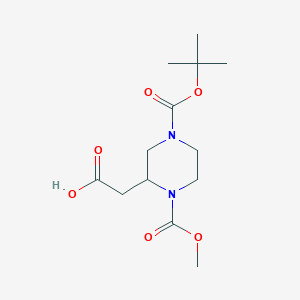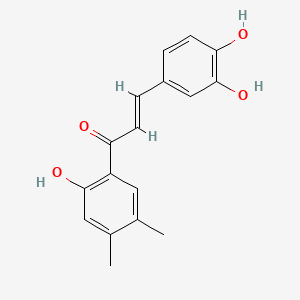
2''-O-Rhamnosylicariside II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2''-O-Rhamnosylicariside II est un composé de glycoside de flavonoïde présent dans la plante Epimedium. Il est connu pour ses effets thérapeutiques potentiels, en particulier dans le traitement de l’ostéoporose. Ce composé a été démontré comme étant capable de promouvoir la différenciation des ostéoblastes et d’inhiber l’expression du facteur 1-alpha inductible par l’hypoxie (HIF-1α), ce qui en fait un candidat prometteur pour les applications en matière de santé osseuse .
Applications De Recherche Scientifique
2’'-O-Rhamnosylicariside II has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound is investigated for its effects on cellular processes, including differentiation and gene expression.
Medicine: 2’'-O-Rhamnosylicariside II is explored for its potential therapeutic effects in treating osteoporosis and other bone-related conditions.
Safety and Hazards
Mécanisme D'action
Le 2''-O-Rhamnosylicariside II exerce ses effets principalement en ciblant et en inhibant le facteur 1-alpha inductible par l’hypoxie (HIF-1α). Cette inhibition conduit à la promotion de la différenciation des ostéoblastes et à l’amélioration de l’expression de la protéine de collagène de type I alpha 1 (COL1A1) en conditions hypoxiques. La capacité du composé à se lier au HIF-1α et à inhiber son expression génique et protéique est cruciale pour ses effets thérapeutiques sur la santé osseuse .
Composés similaires :
- Baohuoside I
- Baohuoside II
Comparaison : Le this compound est unique parmi ces composés en raison de son efficacité supérieure à promouvoir la différenciation des ostéoblastes et à inhiber l’expression du HIF-1α. Bien que le Baohuoside I et le Baohuoside II présentent également des propriétés bioactives, le this compound s’est avéré plus efficace pour améliorer les microstructures osseuses et réduire la perte osseuse .
Analyse Biochimique
Biochemical Properties
2’'-O-Rhamnosylicariside II interacts with various biomolecules in biochemical reactions. It has been found to bind with Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulatory protein in cellular responses to hypoxia . The nature of this interaction involves the inhibition of both HIF-1α gene and protein expression .
Cellular Effects
2’'-O-Rhamnosylicariside II has significant effects on various types of cells and cellular processes. It can promote osteoblast differentiation, which is crucial for bone formation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’'-O-Rhamnosylicariside II involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds with HIF-1α and inhibits both HIF-1α gene and protein expression . This results in enhanced COL1A1 protein expression under hypoxic conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2’'-O-Rhamnosylicariside II vary with different dosages. It has been shown to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du 2''-O-Rhamnosylicariside II peut être réalisée par hydrolyse enzymatique. Une méthode efficace implique l’utilisation de la β-dextranase dans un système biphasique constitué d’acétate de propyle et de tampon HAc-NaAc (pH 4,5). L’hydrolyse est réalisée à 60 °C pendant 40 minutes, ce qui entraîne la conversion complète de l’épimédine C en this compound .
Méthodes de production industrielle : La production industrielle du this compound tire parti de la même méthode d’hydrolyse enzymatique en raison de son efficacité élevée et de sa réutilisabilité. La solution enzymatique peut être utilisée pour plusieurs cycles, ce qui permet d’obtenir un taux de conversion élevé et de simplifier la procédure par rapport aux méthodes classiques .
Analyse Des Réactions Chimiques
Types de réactions : Le 2''-O-Rhamnosylicariside II subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour l’étude des glycosides de flavonoïdes et de leurs propriétés chimiques.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, y compris la différenciation et l’expression génique.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement de l’ostéoporose et d’autres affections osseuses.
Comparaison Avec Des Composés Similaires
- Baohuoside I
- Baohuoside II
Comparison: 2’‘-O-Rhamnosylicariside II is unique among these compounds due to its higher efficacy in promoting osteoblast differentiation and inhibiting HIF-1α expression. While Baohuoside I and Baohuoside II also exhibit bioactive properties, 2’'-O-Rhamnosylicariside II has been shown to be more effective in improving bone microstructures and reducing bone loss .
Propriétés
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBJKPLTBPGHDJ-ZJTKNEERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 2''-O-rhamnosylicariside II in the metabolism of other flavonoids found in Herba Epimedii?
A1: Research suggests that this compound acts as a key intermediate in the metabolic pathway of several prenylated flavonoids present in Herba Epimedii. Specifically, studies using rat intestinal models and zebrafish larvae have identified this compound as a metabolite of both icariin and epimedin C. [, ] This suggests that the compound is formed during the deglycosylation process of these parent compounds within the body.
Q2: Can this compound be used as a marker for quality control of Herba Epimedii?
A3: Yes, this compound, along with other characteristic flavonoids like epimedin C, icariin, and baohuoside I, are utilized in High-Performance Liquid Chromatography (HPLC) methods for quantifying the total flavonoid content in Herba Epimedii. [] This approach provides a more accurate assessment of the herb's quality compared to traditional UV spectrophotometry, ensuring consistency and standardization of herbal preparations.
Q3: What are the potential applications of this compound in understanding the efficacy of Herba Epimedii extracts?
A4: Given its presence as both a naturally occurring constituent and a metabolite of other active flavonoids in Herba Epimedii, this compound holds promise as a potential biomarker for monitoring treatment response to the herb. [] Further research is needed to establish a clear correlation between this compound levels and therapeutic outcomes.
Q4: Which analytical techniques are commonly employed for identifying and quantifying this compound?
A5: Researchers commonly employ a combination of chromatographic and spectroscopic methods for the identification and quantification of this compound. [, , , ] High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is frequently used for separation and quantification, often employing icariin as a reference standard. Further structural confirmation is often achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q5: Has the toxicity of this compound been evaluated?
A6: While specific toxicity data on this compound may be limited, studies have investigated the toxicity of Herba Epimedii flavonoids in general. [] One study observed that this compound, along with Sagittatoside B, exhibited higher toxicity compared to other flavonoids like icariin, baohuoside I, and epimedins A, B, and C in zebrafish larvae. This highlights the need for further research to fully understand the safety profile of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







